4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride
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Overview
Description
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H15N3O.ClH. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring attached to a benzene ring, which is further connected to a carboximidamide group.
Preparation Methods
The synthesis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-(Morpholin-4-yl)benzene-1-carboximidamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain the compound in high purity.
Chemical Reactions Analysis
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced with other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-(Morpholin-4-yl)benzene-1-carboximidamide: The non-hydrochloride form of the compound.
4-(Morpholin-4-yl)methylbenzene-1-carboximidamide: A similar compound with a methyl group attached to the benzene ring.
4-(Morpholin-4-yl)benzene-1-carboxamide: A compound with a carboxamide group instead of a carboximidamide group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
4-morpholin-4-ylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXDNFJXQHUDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720995 |
Source
|
Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267093-87-7 |
Source
|
Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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